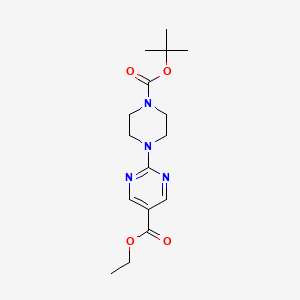![molecular formula C9H10N6O B2878414 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide CAS No. 918932-95-3](/img/structure/B2878414.png)
2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide” is a complex organic compound that contains an aminophenyl group, a tetrazole group, and an acetamide group . Compounds with these groups are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the corresponding amines, acids, and other reagents . The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would include an aminophenyl group, a tetrazole group, and an acetamide group. These groups could potentially form various intermolecular interactions, contributing to the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive sites on the aminophenyl, tetrazole, and acetamide groups. These could include nucleophilic substitutions, condensation reactions, and others .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The tetrazole ring in 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide has been studied for its potential use in developing new antimicrobial agents. This compound, due to its structural similarity with other pharmacologically active tetrazoles, may inhibit the growth of various bacterial and fungal species by interfering with their lipid biosynthesis or other vital processes .
Anticancer Activity
Research has indicated that tetrazole derivatives can exhibit anticancer properties. The specific interactions of 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide with cancer cell lines, such as breast adenocarcinoma (MCF7), could be explored to develop novel antiproliferative drugs. Molecular docking studies can further elucidate the binding modes and efficacy of this compound against cancer targets .
Drug Design and Synthesis
This compound serves as a cornerstone in medicinal chemistry for the design and synthesis of new pharmaceuticals. Its molecular structure, featuring an aminophenyl group and a tetrazole ring, provides a versatile framework for creating a variety of derivatives with tailored pharmacological activities .
Computational Chemistry Applications
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide: can be used in computational chemistry to model interactions with biological targets. Its structural features allow for the exploration of drug-receptor interactions, aiding in the prediction of biological activity and pharmacokinetics .
Pharmacological Studies
The compound’s role in pharmacological studies is significant. It can be used to research the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions. This includes studying the compound’s physicochemical properties and its interactions with functional groups or specific physicochemical properties .
Chemical Diversity Exploration
In the context of chemical diversity, 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide and its derivatives can be investigated for their wide range of compositions. This exploration may lead to the discovery of pharmacologically interesting compounds with diverse medicinal properties .
Wirkmechanismus
Target of Action
A structurally similar compound, 2-[5-methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide, is known to target the chymotrypsin-like elastase family member 1 .
Mode of Action
The results suggest membrane perturbing as well as intracellular mode of action .
Biochemical Pathways
It’s worth noting that similar compounds have been studied for their antimicrobial activity, suggesting that they may interact with pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABIYQCWLZDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2878332.png)
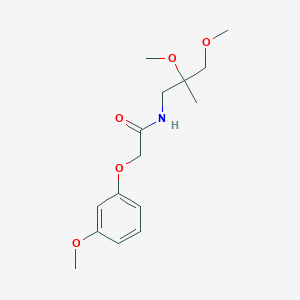
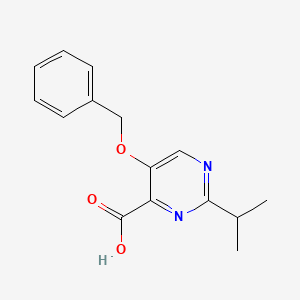
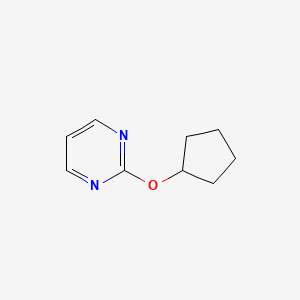
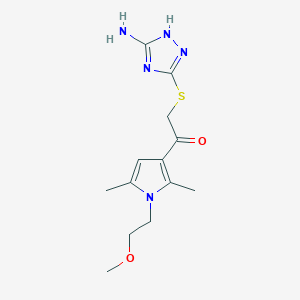
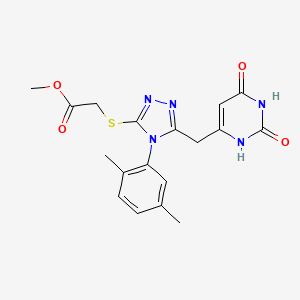
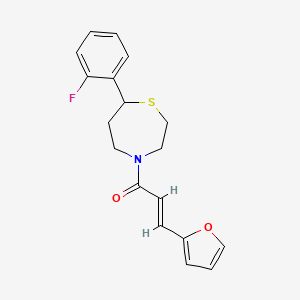


![(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2878349.png)
![N-[2-[2-(3-Tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2878351.png)

